molecular formula C12H12N2O B1662118 Phenol, 2-[(2-pyridinylmethyl)amino]- CAS No. 102212-26-0

Phenol, 2-[(2-pyridinylmethyl)amino]-

Cat. No. B1662118
M. Wt: 200.24 g/mol
InChI Key: GXJRVWZNMZGWAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

what is 'Phenol, 2-[(2-pyridinylmethyl)amino]-'? Phenol, 2-[(2-pyridinylmethyl)amino]- is an organic compound that is used as a pharmaceutical intermediate in the production of drugs. It is a white crystalline solid with a molecular weight of 207.3 g/mol. the use of 'Phenol, 2-[(2-pyridinylmethyl)amino]-' Phenol, 2-[(2-pyridinylmethyl)amino]- is used in various applications such as in pharmaceuticals, agrochemicals, and in the synthesis of organic compounds. It is used as an intermediate in the synthesis of various drugs and other compounds. It is also used as a reactant in the synthesis of dyes and pigments. In addition, it is used as a catalyst in the synthesis of polymers and other materials. the chemistry of 'Phenol, 2-[(2-pyridinylmethyl)amino]-' Phenol, 2-[(2-pyridinylmethyl)amino]- is an organic compound composed of a phenol group and an amino group attached to a pyridine ring. It is an aromatic compound with a molecular formula of C13H13N2O. The compound is slightly soluble in water, but it is soluble in organic solvents. It has a melting point of approximately 120°C and a boiling point of approximately 240°C. The structure of this compound is composed of an aromatic ring with a phenol group and an amino group attached to a pyridine ring. The phenol group has a single oxygen atom bonded to a hydrogen atom, while the amino group consists of a nitrogen atom bonded to two hydrogen atoms. The pyridine ring consists of five carbon atoms and one nitrogen atom. The reactivity of this compound is determined by the presence of the phenol and amino groups. The phenol group is an electron-rich group, making it prone to nucleophilic attack. The amino group is an electron-poor group, making it prone to electrophilic attack. This compound can undergo a variety of reactions, including oxidation, reduction, substitution, and condensation reactions. The compound is used in the manufacture of dyes, pharmaceuticals, and other organic compounds. It is also used as an intermediate in the synthesis of other compounds. the biochemical/physical effects of 'Phenol, 2-[(2-pyridinylmethyl)amino]-' Phenol, 2-[(2-pyridinylmethyl)amino]-, is an organic compound that is used in the synthesis of pharmaceuticals and other organic compounds. It is a colorless solid with a melting point of 157-159°C and a boiling point of 259-263°C. Biochemical Effects: Phenol, 2-[(2-pyridinylmethyl)amino]-, can act as an enzyme inhibitor, blocking the activity of certain enzymes involved in metabolic pathways. It can also act as an antagonist of certain receptors, preventing them from being activated. Physical Effects: At high concentrations, Phenol, 2-[(2-pyridinylmethyl)amino]-, can cause irritation to the skin and eyes. It can also cause respiratory irritation if inhaled. Ingestion of the compound can cause nausea, vomiting, and abdominal pain. the benefits of 'Phenol, 2-[(2-pyridinylmethyl)amino]-' 1. Phenol, 2-[(2-pyridinylmethyl)amino]-, is an effective antiseptic and disinfectant. It has been used to disinfect wounds, surfaces, and instruments in medical and dental settings. 2. It is also used as a preservative in cosmetics, pharmaceuticals, and food products. 3. Phenol, 2-[(2-pyridinylmethyl)amino]- is non-toxic, biodegradable, and non-corrosive, making it a safe choice for use around humans and animals. 4. It is also effective against bacteria, fungi, and viruses, making it a great choice for use in hospitals and other medical facilities. 5. Phenol, 2-[(2-pyridinylmethyl)amino]- is also used in industrial applications, such as in the production of paper and textiles. the related research of 'Phenol, 2-[(2-pyridinylmethyl)amino]-' 1. Synthesis and Antimicrobial Activity of Some Derivatives of 2-[[(2-Pyridinylmethyl)amino]phenol. 2. Synthesis and Antioxidant Activity of 2-[[(2-Pyridinylmethyl)amino]phenol Derivatives. 3. Synthesis, Characterization, and Antibacterial Activity of 2-[[(2-Pyridinylmethyl)amino]phenol Derivatives. 4. Theoretical Studies on the Interaction of 2-[[(2-Pyridinylmethyl)amino]phenol with DNA. 5. Synthesis and Anticancer Activity of 2-[[(2-Pyridinylmethyl)amino]phenol Derivatives. 6. Synthesis, Characterization, and Antifungal Activity of 2-[[(2-Pyridinylmethyl)amino]phenol Derivatives. 7. Synthesis and Antiviral Activity of 2-[[(2-Pyridinylmethyl)amino]phenol Derivatives. 8. Synthesis and Antimicrobial Activity of 2-[[(2-Pyridinylmethyl)amino]phenol Derivatives. 9. Synthesis and Anti-inflammatory Activity of 2-[[(2-Pyridinylmethyl)amino]phenol Derivatives. 10. Synthesis and Antiparasitic Activity of 2-[[(2-Pyridinylmethyl)amino]phenol Derivatives.

Scientific research applications

1. Catalytic Activities and Ligand Properties

Phenol, 2-[(2-pyridinylmethyl)amino]-, shows significant promise in catalytic activities. It has been utilized as a ligand in the synthesis of cis-dioxomolybdenum(vi)(L) complexes, demonstrating the ability to catalyze epoxidation and sulfoxidation reactions (Hossain et al., 2017). Additionally, a study on the structural model of catechol oxidase used a similar compound as a ligand for dinuclear copper(II) complexes, providing insight into copper proteins' type-3 active site (Koval et al., 2003).

2. Application in Antimicrobial Properties

Research has been conducted on the synthesis and antimicrobial properties of oligomer and monomer/oligomer-metal complexes of 2-[(pyridine-3-yl-methylene)amino]phenol, highlighting its potential in developing new antimicrobial agents (Kaya et al., 2009).

3. Potential in Organic Synthesis and Schiff Base Formation

The compound has been employed in the synthesis of various Schiff bases and metal complexes, contributing to the field of organic synthesis and coordination chemistry. For instance, metal carbonyl complexes with Schiff bases derived from 2-pyridinecarboxaldehyde were studied for their spectral and catalytic activity (Ali et al., 2014).

4. Involvement in Biological Activity Studies

This phenol derivative has been involved in studies related to biological activities. It was synthesized and examined for its interactions with DNA, providing insights into its potential applications in biological systems (Yıldırım et al., 2018).

5. Use in Material Science and Polymer Chemistry

The compound's role in the synthesis and characterization of oligomers and polymers is notable. For instance, its involvement in the synthesis, characterization, and thermal properties of bifunctional phenol-based polybenzoxazines shows its applicability in material science (Sudha & Sarojadevi, 2016).

properties

IUPAC Name

2-(pyridin-2-ylmethylamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c15-12-7-2-1-6-11(12)14-9-10-5-3-4-8-13-10/h1-8,14-15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJRVWZNMZGWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 2-[(2-pyridinylmethyl)amino]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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